5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}-2-(3-thienyl)pyridine
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Description
The compound “5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}-2-(3-thienyl)pyridine” is a complex organic molecule. It contains a pyridine ring, a piperidine ring, and a thiophene ring . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The compound, being a complex organic molecule, is likely to undergo a variety of chemical reactions. Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Future Directions
Piperidine derivatives continue to be an area of active research in the pharmaceutical industry, with more than 7000 piperidine-related papers published during the last five years . Therefore, the compound “5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}-2-(3-thienyl)pyridine” could potentially be a subject of future research in this field.
Properties
IUPAC Name |
(4-pyridin-3-yloxypiperidin-1-yl)-(6-thiophen-3-ylpyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c24-20(15-3-4-19(22-12-15)16-7-11-26-14-16)23-9-5-17(6-10-23)25-18-2-1-8-21-13-18/h1-4,7-8,11-14,17H,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHSZRODTWVBQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CN=CC=C2)C(=O)C3=CN=C(C=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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